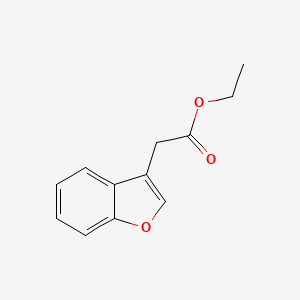

Ethyl 2-(benzofuran-3-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGDCGDXQLDKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428738 | |

| Record name | ethyl 2-(benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82156-58-9 | |

| Record name | ethyl 2-(benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(benzofuran-3-yl)acetate

Introduction: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry and materials science. Within this class, Ethyl 2-(benzofuran-3-yl)acetate serves as a critical intermediate, offering a versatile platform for the synthesis of more complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development. Our focus will be on the underlying principles governing its behavior, providing not just protocols but the scientific rationale essential for effective application.

Physicochemical and Structural Properties

This compound is a liquid at room temperature, characterized by the fusion of a benzene and a furan ring, with an ethyl acetate substituent at the 3-position. This substitution pattern is less common than substitution at the 2-position, making its synthetic routes and reactivity of particular interest.

The core properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| CAS Number | 82156-58-9 | [1] |

| Appearance | Liquid | |

| Boiling Point | 289.78 °C (at 760 mmHg) | |

| Flash Point | 129.05 °C | |

| Purity (Typical) | ≥98% | |

| Storage Conditions | 4 °C, Inert atmosphere | |

| InChIKey | LSGDCGDXQLDKGO-UHFFFAOYSA-N |

Synthesis Methodology: A Rational Approach

The construction of the 3-substituted benzofuran core is a non-trivial synthetic challenge. While numerous strategies exist for the benzofuran scaffold, a particularly efficient and high-yielding route to this compound involves the reaction of salicylaldehydes with ethyl diazoacetate.

Core Protocol: Acid-Catalyzed Cyclization-Dehydration Cascade

This method stands out for its operational simplicity and use of commercially available starting materials. The causality behind this one-pot procedure is a sequence of well-understood organic reactions, initiated by a Brønsted acid.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

-

Step 1: Reaction Initiation and Hemiacetal Formation.

-

To a solution of a substituted salicylaldehyde in a dry, inert solvent (e.g., CH₂Cl₂), add a catalytic amount of tetrafluoroboric acid etherate (HBF₄·OEt₂). The acid serves to protonate the diazo compound, initiating the reaction.

-

Slowly add ethyl diazoacetate (EDA) to the mixture at room temperature. The reaction is exothermic due to the release of nitrogen gas.

-

Causality: The reaction proceeds through the formation of a hemiacetal intermediate. This key step establishes the carbon framework of the final product.[2] The choice of HBF₄·OEt₂ is critical; it is a strong, non-nucleophilic acid that effectively catalyzes the initial reaction without promoting premature dehydration.[2]

-

-

Step 2: Dehydration and Aromatization.

-

Once the formation of the intermediate is complete (monitored by TLC), a strong dehydrating agent, typically concentrated sulfuric acid (H₂SO₄), is added.

-

The mixture is stirred until the conversion to the final benzofuran product is complete.

-

Causality: The sulfuric acid protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (H₂O). The subsequent elimination of water results in the formation of the furan ring's double bond, driven by the thermodynamic stability of the aromatic benzofuran system.[2]

-

-

Step 3: Work-up and Purification.

-

The reaction is quenched with a basic solution (e.g., saturated NaHCO₃) to neutralize the acids.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure this compound.

-

This method is robust and tolerates a variety of substituents on the salicylaldehyde ring, making it a valuable tool for generating diverse benzofuran libraries.[2]

Spectroscopic Characterization

Accurate characterization is paramount for validating the structure and purity of the synthesized compound. The following is a summary of the predicted spectroscopic data for this compound, based on its structure and data from closely related analogues.[3][4][5][6]

| Technique | Expected Data and Interpretation |

| ¹H NMR | Ethyl Group: Triplet (3H, ~1.3 ppm, -CH₃) and a Quartet (2H, ~4.2 ppm, -OCH₂-). Methylene Group: Singlet (2H, ~3.8 ppm, Ar-CH₂-CO). Benzofuran Ring: Singlet (1H, ~7.7 ppm, H-2 proton). Multiplets (4H, ~7.2-7.6 ppm, aromatic protons on the benzene ring). |

| ¹³C NMR | Carbonyl Carbon: ~170 ppm. Benzofuran Carbons: Signals in the aromatic region (~110-155 ppm), including a characteristic signal for C-2. Methylene Carbon: ~35 ppm (Ar-CH₂-). Ethyl Group Carbons: ~61 ppm (-OCH₂-) and ~14 ppm (-CH₃). |

| FT-IR | C=O Stretch (Ester): Strong absorption band around 1730-1750 cm⁻¹. C-O Stretch (Ester & Furan): Strong bands in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretch: Medium bands around 1450-1600 cm⁻¹. Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 204. Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a peak at m/z = 159. Loss of the entire ethyl acetate side chain to give the benzofuranylmethyl cation at m/z = 131. Further fragmentation of the benzofuran ring. |

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dictated by three primary functional regions: the ester group, the active methylene group, and the benzofuran ring system. Understanding these sites of reactivity is key to its utility as a synthetic intermediate.

Reactivity Map:

Caption: Key reactive sites on this compound.

A) Reactions at the Ester Group

-

Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH, KOH) to yield 2-(benzofuran-3-yl)acetic acid. This acid is a common precursor for the synthesis of amides and other derivatives.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with catalysis, can produce the corresponding amides. This is a fundamental transformation in the synthesis of bioactive molecules.

B) Reactions at the Active Methylene Group

The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a suitable base (e.g., NaH, LDA). The resulting enolate is a potent nucleophile.

-

Alkylation: The enolate can be alkylated with various electrophiles (e.g., alkyl halides) to introduce substituents at the alpha-position. This allows for the construction of quaternary carbon centers, a common feature in complex natural products.

-

Condensation Reactions: The enolate can participate in Claisen or aldol-type condensation reactions, enabling the formation of new carbon-carbon bonds and the elaboration of the side chain.

C) Reactions at the Benzofuran Ring

The benzofuran ring is electron-rich and susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the heteroatom and the existing substituent.

-

Halogenation: Bromination or chlorination typically occurs at the C2 position, which is electronically activated.

-

Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) can introduce a formyl group onto the ring, providing a handle for further functionalization.[7]

-

Diels-Alder Reactions: The furan moiety can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles, offering a route to complex polycyclic systems.

Applications in Drug Discovery

The benzofuran nucleus is a component of many approved drugs, including the antiarrhythmic agent Amiodarone. This compound serves as a versatile starting material for accessing novel analogues and derivatives for screening in various therapeutic areas. Its ability to be functionalized at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), a critical process in modern drug development.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 4°C.

Conclusion

This compound is more than a simple chemical intermediate; it is a gateway to a rich and diverse chemical space. Its well-defined physicochemical properties, accessible synthesis, and predictable, multi-faceted reactivity make it an invaluable tool for the synthetic chemist. This guide has outlined the core principles that govern its behavior, providing the foundational knowledge necessary for its effective and innovative application in research and development.

References

- Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (2020).

- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o543.

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Ethyl-2-benzofuran. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.

- Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).

- Choi, H. D., et al. (2007). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3326-o3327.

- Gomaa, A. M. (2014). Reactivity of Benzofuran Derivatives.

- Hossain, M. M., et al. (2019).

- Padwa, A., et al. (2007). Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates. Journal of Organic Chemistry, 72(15), 5583-5592.

Sources

- 1. This compound | C12H12O3 | CID 7537531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. easpublisher.com [easpublisher.com]

- 6. Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ethyl 2-[(2R)-3-oxo-1-benzofuran-2-yl]acetate | C12H12O4 | CID 129406076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 2-(benzofuran-3-yl)acetate CAS number 82156-58-9

An In-Depth Technical Guide to Ethyl 2-(benzofuran-3-yl)acetate (CAS: 82156-58-9)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous natural products and clinically significant pharmaceuticals, exhibiting a wide array of biological activities.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the physicochemical properties, synthesis, mechanistic pathways, spectroscopic characterization, and strategic applications of this compound. By synthesizing technical data with mechanistic rationale, this guide aims to serve as an authoritative resource for leveraging this compound in the design and discovery of novel therapeutic agents.

The Benzofuran Scaffold: A Privileged Motif in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in pharmaceutical research.[3][4] Its derivatives are known to possess a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antiarrhythmic activities.[5][6][7] The structural rigidity and electronic properties of the benzofuran nucleus make it an ideal scaffold for interacting with various biological targets. Clinically approved drugs such as the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone feature this core structure, underscoring its therapeutic relevance.[8][9][10] this compound serves as a versatile and strategically important intermediate, providing a reactive handle at the 3-position for the synthesis of diverse compound libraries aimed at exploring these biological activities.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.

Key Properties

The essential physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82156-58-9 | [11][12] |

| Molecular Formula | C₁₂H₁₂O₃ | [11] |

| Molecular Weight | 204.23 g/mol | [11] |

| Appearance | Light yellow to yellow liquid | [13] |

| Boiling Point | 289.8 °C at 760 mmHg | |

| Flash Point | 129.1 °C | |

| Purity | Typically >97% | [14] |

| IUPAC Name | ethyl 2-(1-benzofuran-3-yl)acetate | [11] |

| InChI Key | LSGDCGDXQLDKGO-UHFFFAOYSA-N | [11] |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling.[12][14]

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 4°C or sealed in a dry, room temperature environment.[13]

-

Incompatibilities: Strong oxidizing agents, strong bases.[12]

Synthesis and Mechanistic Considerations

The construction of the benzofuran-3-acetate framework can be achieved through several synthetic strategies. One of the most efficient methods involves the intramolecular cyclization of substituted phenoxy acetic acid ethyl esters.[15] This approach is favored for its operational simplicity and good yields.

Synthetic Pathway: Intramolecular Cyclization

The synthesis proceeds via the base-mediated cyclization of an appropriate ethyl (2-carbonylphenoxy)acetate precursor. The choice of base is critical; sodium ethoxide (NaOEt) in ethanol is commonly employed as it can be generated in situ and effectively promotes the formation of the necessary carbanion for the intramolecular attack.[15]

Proposed Reaction Mechanism

The reaction mechanism is a sophisticated cascade involving carbanion formation, intramolecular cyclization, and subsequent rearrangement.[15] The process is believed to proceed through a bicyclic β-lactone intermediate, which then undergoes decarboxylation to yield the final benzofuran product.[15]

Caption: Proposed mechanism for benzofuran-3-acetate synthesis.

Causality: The use of a strong base like NaOEt is essential to generate a sufficient concentration of the carbanion at the α-carbon. The subsequent intramolecular cyclization is entropically favored. The formation and collapse of the β-lactone intermediate is the thermodynamic driving force, as the loss of CO₂ leads to a stable, aromatic benzofuran system.[15]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:

-

An ethyl group pattern: a triplet around δ 1.2-1.3 ppm (3H, -CH₃) and a quartet around δ 4.1-4.2 ppm (2H, -OCH₂-).

-

A sharp singlet for the methylene bridge protons (-CH₂-) adjacent to the benzofuran ring.

-

A complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons on the benzofuran ring system.[16]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals, including a characteristic signal for the ester carbonyl carbon (C=O) around δ 170 ppm, signals for the aromatic carbons, and signals for the ethyl and methylene carbons.[17]

-

IR (Infrared) Spectroscopy: The most prominent feature is a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found between 1730-1750 cm⁻¹.[17][18] Additional bands for C-O stretching and aromatic C=C and C-H vibrations will also be present.[18]

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would show a prominent peak for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 204 or 205, respectively.[18] Fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅).

Strategic Role in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material for creating more complex, biologically active molecules. Its utility stems from the reactivity of the ester functional group.

Derivatization Workflow

The ester can be readily transformed into a variety of functional groups, enabling the synthesis of large compound libraries for high-throughput screening. This workflow is central to identifying lead compounds with desired pharmacological activities.

Caption: Derivatization workflow for creating compound libraries.

Therapeutic Targets

Derivatives synthesized from this core have shown promise across multiple therapeutic areas:

-

Anticancer Agents: Benzofuran hybrids have been developed as cytotoxic agents against various cancer cell lines, including breast cancer.[3][7] They can function as inhibitors of crucial enzymes like CDK2 or act as aromatase inhibitors.[7][19]

-

Antimicrobial Agents: The scaffold is used to develop new antibacterial and antifungal compounds, which is critical in the face of rising antimicrobial resistance.[7][20]

-

Neurodegenerative Diseases: Novel benzofuran-azacyclic hybrids have been designed and evaluated for their potential to inhibit enzymes implicated in Alzheimer's disease, such as AChE and BACE-1.[21]

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and purification of this compound and its primary acid derivative.

Protocol 6.1: Synthesis of this compound

This protocol is adapted from general principles of benzofuran synthesis via intramolecular cyclization.[15]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Reaction Initiation: To the cooled sodium ethoxide solution, add a solution of ethyl (2-formylphenoxy)acetate (1.0 eq) in absolute ethanol dropwise over 30 minutes at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).[16] The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with dilute hydrochloric acid (1M HCl) until pH ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield the pure liquid product.[22]

Protocol 6.2: Hydrolysis to 2-(Benzofuran-3-yl)acetic acid

This protocol describes the conversion of the ester to the corresponding carboxylic acid, a key intermediate.[23]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the ethanol via rotary evaporation.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 2M HCl. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in vacuo to yield 2-(benzofuran-3-yl)acetic acid.[24]

Conclusion and Future Perspectives

This compound (CAS 82156-58-9) is a compound of significant strategic value for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the versatile reactivity of its ester group make it an ideal platform for generating molecular diversity. The broad and potent biological activities consistently reported for benzofuran derivatives ensure that this scaffold will remain an area of intense investigation.[1][25] Future research will likely focus on incorporating this building block into novel hybrid molecules, exploring new therapeutic targets, and leveraging computational chemistry to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

- The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide. Benchchem.

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Online] Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Online] Available at: [Link]

- Benzofuran Derivatives: Significance and symbolism. Knowledge Graphs.

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Online] Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Online] Available at: [Link]

-

Benzofuran – Knowledge and References. Taylor & Francis. [Online] Available at: [Link]

-

This compound | C12H12O3 | CID 7537531. PubChem. [Online] Available at: [Link]

-

Full article: Synthesis of Some New 3-Substituted Benzofuran Derivatives by Cyclization of Various Phenoxy Acetic Acid Ethyl Esters. Taylor & Francis Online. [Online] Available at: [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Online] Available at: [Link]

-

Important benzofurans as pharmaceutical agents. ResearchGate. [Online] Available at: [Link]

-

ChemInform Abstract: A Convenient Synthesis of Benzofuran-3-acetic Acids. ResearchGate. [Online] Available at: [Link]

-

An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate. [Online] Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Online] Available at: [Link]

-

Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PMC - NIH. [Online] Available at: [Link]

-

Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. NIH. [Online] Available at: [Link]

-

Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Online] Available at: [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Online] Available at: [Link]

-

1-benzofuran-3-carboxylic acid | 26537-68-8. LookChem. [Online] Available at: [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Online] Available at: [Link]

-

Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. ResearchGate. [Online] Available at: [Link]

-

Spectra of ethyl acetate. University of Birmingham. [Online] Available at: [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. Lupine Publishers. [Online] Available at: [Link]

-

Ethyl 2-(5-fluoro-3-methyl-sulfinyl-1-benzofuran-2-yl)acetate. PubMed. [Online] Available at: [Link]

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. IOPscience. [Online] Available at: [Link]

-

Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PMC - NIH. [Online] Available at: [Link]

-

Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations. The Royal Society of Chemistry. [Online] Available at: [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Online] Available at: [Link]

-

Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Online] Available at: [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Online] Available at: [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. NIH. [Online] Available at: [Link]

-

Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. [Online] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound | C12H12O3 | CID 7537531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.ca [fishersci.ca]

- 13. ETHYL 1-BENZOFURAN-3-YLACETATE | 82156-58-9 [chemicalbook.com]

- 14. fishersci.ie [fishersci.ie]

- 15. tandfonline.com [tandfonline.com]

- 16. rsc.org [rsc.org]

- 17. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 18. easpublisher.com [easpublisher.com]

- 19. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 64175-51-5|2-(Benzofuran-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(benzofuran-3-yl)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Compounds incorporating this structure are ubiquitous in nature and have been extensively studied, leading to the development of numerous synthetic derivatives with a vast array of pharmacological activities.[2][3] Benzofuran derivatives are known to exhibit potent antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, among others.[1][4][5] The therapeutic versatility of this scaffold underscores the importance of thoroughly characterizing its derivatives. Molecules like Amiodarone, a potent antiarrhythmic drug, feature the benzofuran core, highlighting its clinical relevance.[1][6]

This guide focuses on Ethyl 2-(benzofuran-3-yl)acetate, a specific derivative that serves as a valuable building block in organic synthesis. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application in the synthesis of more complex, biologically active molecules. This document provides a detailed examination of these properties, grounded in established analytical techniques and authoritative data.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for laboratory handling, reaction setup, and purification processes.

| Property | Value | Source(s) |

| CAS Number | 82156-58-9 | [7] |

| Molecular Formula | C₁₂H₁₂O₃ | [7] |

| Molecular Weight | 204.22 g/mol | [7] |

| Physical Form | Liquid | |

| Boiling Point | 289.78 °C at 760 mmHg | |

| Flash Point | 129.05 °C | |

| Purity (Typical) | ≥98% | |

| Storage Temperature | 4 °C | |

| IUPAC Name | ethyl 2-(1-benzofuran-3-yl)acetate | [7] |

| InChI | 1S/C12H12O3/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3 | [7] |

| InChIKey | LSGDCGDXQLDKGO-UHFFFAOYSA-N | [7] |

| SMILES | CCOC(=O)CC1=COC2=CC=CC=C21 | [7] |

Structural Elucidation and Purity Assessment: A Methodological Overview

Confirming the identity and purity of a chemical compound is a cornerstone of scientific research. For a molecule like this compound, a multi-technique approach is employed to create a self-validating system of characterization.

Experimental Workflow for Synthesis and Characterization

The logical flow from synthesis to final, validated product involves several key stages of analysis. Each step provides a piece of the puzzle, and together they confirm the structure and purity of the target compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C12H12O3 | CID 7537531 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-(benzofuran-3-yl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Modern Chemistry

Benzofuran derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with significant biological activities.[1][2] This class of molecules has garnered considerable attention from medicinal chemists and pharmacologists due to their broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[3] The versatility of the benzofuran ring system also makes it a valuable scaffold in the development of materials with unique electronic and photophysical properties.

This technical guide focuses on a key derivative, Ethyl 2-(benzofuran-3-yl)acetate. This compound serves as a critical intermediate in the synthesis of more complex, biologically active molecules. Its strategic importance lies in the reactive handles it possesses—the ester functionality and the potential for electrophilic substitution on the benzofuran ring system—which allow for diverse chemical modifications. This guide will provide an in-depth analysis of its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and a discussion of its current and potential applications in research and drug discovery.

Core Molecular Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | PubChem |

| Molecular Weight | 204.22 g/mol | PubChem |

| CAS Number | 82156-58-9 | PubChem |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 289.78 °C (at 760 mmHg) | Sigma-Aldrich |

| Flash Point | 129.05 °C | Sigma-Aldrich |

| Storage Temperature | 4 °C | Sigma-Aldrich |

Synthesis of this compound: A Methodological Overview

The synthesis of 3-substituted benzofurans can be achieved through various strategies, often involving transition metal-catalyzed cyclizations.[4] However, a particularly efficient and high-yielding one-pot method utilizes readily available starting materials.[3]

Recommended Synthetic Protocol: Acid-Catalyzed Cyclization

This method proceeds via the reaction of a salicylaldehyde with ethyl diazoacetate (EDA) to form a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and cyclization.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in dichloromethane (DCM) at room temperature, add a catalytic amount of tetrafluoroboric acid etherate (HBF₄·OEt₂, 10 mol%).

-

Addition of EDA: Slowly add ethyl diazoacetate (EDA, 1.1 eq) to the reaction mixture. Stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The initial reaction forms the 3-ethoxycarbonyl-2-hydroxy-2,3-dihydrofuran intermediate.[3]

-

Dehydration and Cyclization: Upon consumption of the starting material, carefully add concentrated sulfuric acid (H₂SO₄) to the reaction mixture to facilitate dehydration and subsequent cyclization.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a liquid.[5]

Causality in Experimental Choices:

-

HBF₄·OEt₂ as Catalyst: A Brønsted acid is required to catalyze the initial reaction between the aldehyde and ethyl diazoacetate. HBF₄·OEt₂ is effective in this role.[3]

-

Concentrated H₂SO₄: A strong acid is necessary to promote the efficient dehydration of the hemiacetal intermediate, driving the reaction towards the formation of the stable aromatic benzofuran ring.[3]

-

Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials, byproducts, or polymeric material that may have formed. The choice of a hexane-ethyl acetate eluent system provides good separation for compounds of this polarity.[5]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its characteristic spectroscopic features can be reliably predicted based on the analysis of closely related benzofuran derivatives.[5][6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the benzofuran core.

-

Ethyl Group: A triplet at approximately 1.3 ppm (3H, -CH₃) and a quartet at around 4.2 ppm (2H, -OCH₂-).

-

Methylene Bridge: A singlet at approximately 3.8 ppm (2H, -CH₂-COOEt).

-

Benzofuran Ring: A singlet for the proton at the 2-position (H-2) around 7.7 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet between 7.2 and 7.6 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Ethyl Group: Signals at approximately 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Methylene Bridge: A signal around 35 ppm (-CH₂-COOEt).

-

Ester Carbonyl: A peak in the region of 170 ppm (C=O).

-

Benzofuran Ring: A series of signals in the aromatic region (approximately 110-155 ppm). The carbon at the 2-position (C-2) is expected to be around 145 ppm, while C-3 will be in the region of 115 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 204.

Expected Fragmentation Pattern:

The fragmentation of benzofuran esters is influenced by the stability of the benzofuran ring.

Key fragmentation pathways would likely involve the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion at m/z 159, and the loss of the entire ethyl acetate side chain to give the stable benzofuranylmethyl cation at m/z 131.[8]

Applications in Synthetic Chemistry and Drug Discovery

This compound is not typically an end-product but rather a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Biologically Active Compounds

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further elaboration. Molecules derived from 3-substituted benzofurans have shown a wide range of biological activities:

-

Antitubercular and Antifungal Agents: The corresponding carbohydrazide, formed from the reaction of the ester with hydrazine, can be used to synthesize N'-benzylidene benzofuran-3-carbohydrazides, which have demonstrated activity against Mycobacterium tuberculosis and Candida albicans.[3]

-

Anti-inflammatory Agents: The benzofuran scaffold is a component of compounds that act as inhibitors of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory processes.[3]

-

Antiviral and Antibacterial Agents: Libraries of compounds based on the 3-carboxy-2-aryl benzofuran scaffold have been constructed and screened for a variety of biological activities.[3]

Role in Medicinal Chemistry Scaffolding

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The derivatization of this compound allows for the systematic exploration of the chemical space around this core, a key strategy in modern drug discovery. The synthesis of libraries of related compounds enables the establishment of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in organic synthesis and medicinal chemistry. Its straightforward, high-yield synthesis from common starting materials makes it an accessible and valuable intermediate. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective application in the design and synthesis of novel compounds with the potential for therapeutic impact. The continued exploration of the chemistry of this and related benzofuran derivatives is expected to yield new discoveries in both fundamental and applied chemical sciences.

References

- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o763.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7537531, this compound. Retrieved from [Link].

- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1054.

- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.

-

MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

- Choi, H. D., et al. (2009). Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1826.

- de Souza, G. G., et al. (2018). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(11), 1167-1175.

- Asghari, S., Ramezani, M., & Ramezani, F. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27629-27661.

-

Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

- Padwa, A., et al. (2019).

-

ResearchGate. H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Retrieved from [Link]

- Telvekar, V. N. (2019).

-

ResearchGate. Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

- Vessecchi, R., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass tandem and multiple-stage mass spectrometry combined with computational chemistry. Journal of Mass Spectrometry, 53(1), 5-15.

Sources

- 1. easpublisher.com [easpublisher.com]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral data for Ethyl 2-(benzofuran-3-yl)acetate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(benzofuran-3-yl)acetate

Introduction

This compound is a versatile heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry and materials science. As a key building block, its unambiguous structural confirmation and purity assessment are paramount for any research or development application. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule.

This document moves beyond a simple data repository. As a Senior Application Scientist, my objective is to provide a framework for analysis, explaining the causality behind experimental choices and grounding the interpretation in established principles. By integrating detailed protocols with expert insights, this guide serves as a practical tool for laboratory professionals to validate the structure and purity of this compound with confidence.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms.

Expertise & Experience: The 'Why' Behind NMR

We choose ¹H NMR for its sensitivity and the wealth of information it provides on proton environments, including connectivity through spin-spin coupling. ¹³C NMR is less sensitive but directly observes the carbon backbone, revealing the number of unique carbon environments. The choice of deuterated chloroform (CDCl₃) as a solvent is based on its excellent solubilizing power for moderately polar organics and its single, well-characterized residual solvent peak, which is unlikely to interfere with analyte signals. Tetramethylsilane (TMS) is the universally accepted internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.

Trustworthiness: A Self-Validating NMR Protocol

This protocol ensures reproducible and high-quality data.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small glass wool plug to remove any particulate matter, which can degrade spectral quality.[3]

-

Transfer the filtered solution into a 5 mm NMR tube, ensuring a sample depth of about 4-5 cm.[3]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the NMR tube into a spinner and adjust its depth according to the spectrometer's gauge.

-

Place the sample into the instrument's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical lock signal. This step is critical for achieving high resolution.

-

Acquire a quick ¹H survey scan (e.g., 8 scans).

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm for ¹H NMR or the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.

-

Integrate the ¹H NMR signals and analyze the multiplicities (singlet, doublet, triplet, etc.).

-

Data Analysis and Interpretation

The following tables summarize the expected spectral data based on the known structure and established chemical shift principles.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d | 1H | H-4 | Aromatic proton deshielded by proximity to the furan oxygen. |

| ~7.50 | d | 1H | H-7 | Aromatic proton on the benzene ring. |

| ~7.55 | s | 1H | H-2 | Proton on the furan ring, typically a singlet in 3-substituted benzofurans. |

| ~7.30 | m | 2H | H-5, H-6 | Overlapping aromatic protons in the middle of the aromatic region. |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |

| ~3.75 | s | 2H | -CH₂ -COO- | Methylene protons adjacent to the benzofuran ring and carbonyl, appearing as a singlet. |

| ~1.28 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171.0 | C =O | Ester carbonyl carbon, characteristically downfield.[4] |

| ~155.0 | C-7a | Quaternary aromatic carbon adjacent to oxygen. |

| ~143.0 | C-2 | Furan ring carbon, deshielded by oxygen. |

| ~128.5 | C-3a | Quaternary aromatic carbon at the ring junction. |

| ~124.5 | C-5 | Aromatic CH. |

| ~123.0 | C-6 | Aromatic CH. |

| ~121.0 | C-4 | Aromatic CH. |

| ~111.5 | C-7 | Aromatic CH. |

| ~110.0 | C-3 | Quaternary furan carbon bearing the acetate group. |

| ~61.0 | -O-CH₂ - | Ethyl group methylene carbon.[4] |

| ~31.0 | -CH₂ -COO- | Methylene carbon of the acetate group. |

| ~14.2 | -CH₃ | Ethyl group methyl carbon.[4] |

Visualization: NMR Analysis Workflow

Sources

An In-depth Technical Guide to 2-(2-Hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde: A Natural Product Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of the benzofuran derivative, 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde, a molecule with the chemical formula C12H12O3. As a naturally occurring compound found in the fungus Heterobasidion annosum, this molecule represents an intriguing starting point for medicinal chemistry and drug development programs, particularly in oncology.[1] This document details its chemical identity, plausible synthetic routes, analytical characterization, and the scientific rationale for its investigation as a potential therapeutic agent, grounded in the well-established biological activities of the benzofuran scaffold.

Introduction to the Benzofuran Scaffold in Drug Discovery

The benzofuran core, a fusion of benzene and furan rings, is classified as a "privileged scaffold" in medicinal chemistry.[2][3] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide range of pharmacological activities. Benzofuran derivatives are integral to numerous natural products and have been successfully developed into clinical drugs for various indications.[4][5]

The significance of this scaffold in oncology is particularly noteworthy. Researchers have extensively demonstrated that functionalized benzofurans can exert potent anticancer effects through various mechanisms, including the inhibition of critical cell signaling pathways, induction of apoptosis (programmed cell death), and arresting the cell cycle.[4][6][7] The inherent bioactivity of the benzofuran nucleus makes derivatives such as 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde compelling subjects for further investigation.

Physicochemical and Spectroscopic Characterization

The unique arrangement of functional groups in 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde dictates its chemical behavior and is unequivocally confirmed through a combination of spectroscopic techniques.

IUPAC Name: 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H12O3 | PubChem[1] |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Polar Surface Area | 50.4 Ų | PubChem[1] |

Table 1: Key physicochemical properties of 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde.

Predicted Spectroscopic Signatures

-

¹H NMR (Proton NMR): The spectrum would be characterized by distinct signals corresponding to the aromatic protons on the benzofuran core, a sharp singlet for the aldehyde proton (typically downfield, ~9.8-10.0 ppm), a singlet for the furan-ring proton, and singlets for the two methyl groups and the hydroxyl proton of the 2-hydroxypropan-2-yl group.

-

¹³C NMR (Carbon NMR): The carbon spectrum would show a signal for the carbonyl carbon of the aldehyde (~190 ppm), signals for the aromatic and furan carbons in the 110-160 ppm range, and signals for the quaternary and methyl carbons of the side chain in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong carbonyl (C=O) stretch from the aldehyde group would be prominent around 1680-1700 cm⁻¹. A broad O-H stretch from the tertiary alcohol would appear around 3400 cm⁻¹. C-O stretches from the furan ether and the alcohol, as well as C-H stretches from the aromatic and alkyl groups, would also be present.[9][12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M+) peak corresponding to the molecular weight of 204.22. Common fragmentation patterns would likely involve the loss of a methyl group (M-15) or the loss of the entire hydroxypropyl side chain.[13]

Synthesis and Workflow Validation

While this compound is a natural product, a robust synthetic route is essential for producing sufficient quantities for research and development and for generating structural analogues for structure-activity relationship (SAR) studies. A plausible, multi-step synthesis can be designed based on established benzofuran synthesis methodologies.[14][15][16]

Proposed Synthetic Pathway

A logical approach involves the construction of the benzofuran core followed by the introduction of the side chain. A common and effective method is the Perkin rearrangement or related cyclization strategies.[14]

Sources

- 1. 2-(2-Hydroxypropan-2-yl)benzofuran-5-carbaldehyde | C12H12O3 | CID 10998110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 9. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzofuran-2-carboxaldehyde [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of Ethyl 2-(benzofuran-3-yl)acetate

Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry

Ethyl 2-(benzofuran-3-yl)acetate is a molecule of significant interest in the field of organic and medicinal chemistry. It belongs to the benzofuran class of heterocyclic compounds, which are characterized by a fused benzene and furan ring system. The benzofuran moiety is recognized as a "privileged scaffold," a structural framework that is recurrent in a multitude of biologically active compounds and approved pharmaceutical agents.[1][2] Its unique electronic and structural properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4]

This guide provides a detailed technical analysis of the structure and bonding of this compound. As a versatile synthetic intermediate, a thorough understanding of its molecular architecture, electronic properties, and reactivity is paramount for professionals engaged in the design and development of novel therapeutics. We will dissect its structural features, predict its spectroscopic signatures, outline a robust synthetic strategy, and discuss its potential as a foundational element in drug discovery campaigns.

Part 1: Molecular Architecture and Bonding Analysis

The chemical identity and reactivity of this compound are direct consequences of its underlying molecular structure and bonding. This section deconstructs its key architectural features from the atomic to the intermolecular level.

1.1. Core Structural Features

The molecule is composed of two primary functional units: the rigid, planar benzofuran core and the flexible ethyl acetate side chain attached at the C3 position of the furan ring.

-

Benzofuran System: This bicyclic system is formed by the fusion of a benzene ring with a furan ring. According to IUPAC nomenclature, the numbering starts from the oxygen atom and proceeds around the furan ring first.

-

Ethyl Acetate Substituent: A -CH₂-COO-CH₂-CH₃ group is connected via a carbon-carbon bond to the C3 position. This side chain introduces several key reactive sites, including an ester carbonyl group and an active methylene bridge.

Caption: Resonance contributors illustrating π-electron delocalization in the benzofuran ring.

1.3. Intermolecular Bonding and Solid-State Characteristics

While crystal structure data for the title compound is not readily available, extensive crystallographic studies on closely related derivatives provide compelling insights into its likely solid-state behavior. [1][5]

-

π–π Stacking: The planar, electron-rich benzofuran rings are expected to engage in π–π stacking interactions. In derivatives, centroid-to-centroid distances are typically observed in the range of 3.6 to 3.8 Å, indicating significant parallel-displaced or T-shaped stacking arrangements that contribute to crystal lattice stability. [1][5]* C—H···O Hydrogen Bonds: The ester carbonyl oxygen is a potent hydrogen bond acceptor. Weak, non-classical C—H···O hydrogen bonds involving aromatic C-H donors from the benzofuran ring or aliphatic C-H donors from the ethyl acetate chain of neighboring molecules are highly probable. These directional interactions play a crucial role in defining the three-dimensional packing architecture.

Part 2: Spectroscopic Signature and Structural Verification

Disclaimer: The following spectroscopic data are expertly predicted based on established principles and analysis of published data for structurally analogous benzofuran derivatives. They serve as a reliable reference for the identification and characterization of this compound.

2.1. ¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and ethyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 - 7.50 | m | 2H | H-4, H-7 | Protons on the benzene ring, likely appearing as complex multiplets due to coupling with neighboring protons. |

| ~ 7.45 | s | 1H | H-2 | The lone proton on the furan ring, appearing as a singlet. |

| ~ 7.35 - 7.20 | m | 2H | H-5, H-6 | Protons on the benzene ring, typically found slightly upfield from H-4/H-7. |

| 4.20 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |

| 3.75 | s | 2H | -CH₂ -COO- | Methylene bridge protons between the benzofuran ring and the carbonyl, appearing as a singlet. |

| 1.28 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

2.2. ¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR spectrum will confirm the presence of 12 distinct carbon environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 171.0 | C =O | Ester carbonyl carbon, characteristically deshielded. |

| ~ 155.0 | C-7a | Quaternary benzofuran carbon adjacent to oxygen. |

| ~ 143.5 | C-2 | Furan ring carbon, deshielded due to proximity to oxygen and aromaticity. |

| ~ 128.5 | C-3a | Quaternary benzofuran carbon at the ring fusion. |

| ~ 124.5 | C-5 | Aromatic CH carbon. |

| ~ 123.0 | C-6 | Aromatic CH carbon. |

| ~ 121.5 | C-4 | Aromatic CH carbon. |

| ~ 115.0 | C-3 | Quaternary furan carbon bearing the substituent. |

| ~ 111.5 | C-7 | Aromatic CH carbon, often the most shielded of the benzene ring carbons. |

| ~ 61.0 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~ 31.0 | -C H₂-COO- | Methylene bridge carbon. |

| ~ 14.2 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3060 - 3030 | C-H (sp²) stretch | Medium-Weak |

| ~ 2980 - 2850 | C-H (sp³) stretch | Medium |

| ~ 1735 | C=O (Ester) stretch | Strong, Sharp |

| ~ 1600, 1450 | C=C (Aromatic) stretch | Medium-Variable |

| ~ 1250 - 1180 | C-O (Ester) stretch | Strong |

| ~ 1100 | C-O-C (Furan) stretch | Medium |

| ~ 750 | C-H (Aromatic) out-of-plane bend | Strong |

2.4. Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry would be used for structural confirmation and fragmentation analysis.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 204, corresponding to the molecular formula C₁₂H₁₂O₃. [6]* Key Fragmentation Pathways:

-

Loss of ethoxy radical (·OCH₂CH₃): A significant fragment at m/z = 159.

-

Loss of ethylene via McLafferty rearrangement: A potential fragment at m/z = 176.

-

Loss of the entire ethyl acetate side chain: Cleavage to give the stable benzofuranylmethyl cation at m/z = 131.

-

Part 3: Synthesis and Chemical Reactivity

3.1. Recommended Synthetic Protocol

The synthesis of 3-substituted benzofurans can be challenging, but several robust methods have been developed. A highly effective approach for creating the 3-ethoxycarbonyl benzofuran scaffold involves the acid-catalyzed reaction of a salicylaldehyde derivative with ethyl diazoacetate (EDA). [7][8]This method avoids transition metals and often proceeds in high yield.

Protocol: Acid-Catalyzed Cyclization of Salicylaldehyde with Ethyl Diazoacetate

-

Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a catalytic amount of a Brønsted acid like tetrafluoroboric acid (HBF₄·OEt₂).

-

Causality: The Brønsted acid protonates the aldehyde, activating it for nucleophilic attack. HBF₄ is effective and provides a non-nucleophilic counter-ion.

-

-

Reagent Addition: Slowly add a solution of ethyl diazoacetate (EDA) (1.1 eq) in DCM to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Causality: Slow addition is critical to control the exothermic release of N₂ gas and prevent unwanted side reactions.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction proceeds through a hemiacetal intermediate.

-

Dehydration/Cyclization: Add a strong acid catalyst (e.g., a few drops of concentrated H₂SO₄) and heat the mixture to reflux.

-

Causality: The strong acid catalyzes the dehydration of the intermediate, leading to an intramolecular cyclization that forms the furan ring.

-

-

Workup and Purification: After cooling, quench the reaction with a saturated NaHCO₃ solution, separate the organic layer, dry it over MgSO₄, and concentrate it under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Sources

- 1. Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl-2-benzofuran [webbook.nist.gov]

- 3. This compound | 82156-58-9 [sigmaaldrich.com]

- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 5. Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H12O3 | CID 7537531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

A Technical Guide to the Solubility of Ethyl 2-(benzofuran-3-yl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that cannot be overlooked. For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes. Organic solvents play a crucial role in various pharmaceutical processes, including:

-

Synthesis and Purification: Selecting an appropriate solvent system is essential for achieving high yields and purity during the synthesis and crystallization of an API.

-

Formulation: Many drug delivery systems, such as parenteral solutions, topical preparations, and amorphous solid dispersions, utilize organic solvents or co-solvents to ensure the drug remains in a dissolved state.

-

Analytical Chemistry: Accurate quantification and characterization of an API often require its dissolution in a suitable organic solvent for techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopy.

Therefore, a thorough understanding of the solubility of a compound like ethyl 2-(benzofuran-3-yl)acetate in a variety of organic solvents is indispensable for its successful development as a therapeutic agent.

Physicochemical Profile of this compound

To understand the solubility behavior of this compound, it is essential to first examine its key physicochemical properties. These properties provide insights into the intermolecular forces that govern its interaction with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 289.78 °C at 760 mmHg | |

| XLogP3 | 2.5 | [1] |

The XLogP3 value of 2.5 suggests that this compound has a moderate lipophilicity. This indicates that it is likely to have better solubility in organic solvents than in water. The presence of the ester group and the ether oxygen in the benzofuran ring allows for some polar interactions, while the aromatic rings contribute to its nonpolar character.

Theoretical Frameworks for Solubility Prediction

In the absence of experimental data, theoretical models can provide valuable estimations of solubility. These models are based on the principle of "like dissolves like," where a solute will have higher solubility in a solvent with similar intermolecular forces.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility and solubility of polymers and other molecules. The total Hildebrand solubility parameter is divided into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from the ability to form hydrogen bonds.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility. It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This method is particularly useful as it does not rely on experimental data for the specific solute-solvent system. To predict the solubility of this compound using COSMO-RS, one would need to perform quantum chemical calculations to generate the necessary molecular surface information.

Qualitative Solubility Profile Based on Structural Analogs

While quantitative data is unavailable, we can infer a qualitative solubility profile for this compound by examining structurally similar compounds and general principles of solubility.

-

Benzofuran Derivatives: Benzofuran itself is generally soluble in common organic solvents. The solubility of its derivatives is influenced by the nature of the substituents.

-

Esters: Small esters are somewhat soluble in water, but this solubility decreases as the carbon chain length increases. This compound, with its larger benzofuran moiety, is expected to have low water solubility. A structurally similar compound, 2-acetylbenzofuran, is reported to be insoluble in water.[2][3][4][5][6]

-

Solvent Polarity: Based on its moderate lipophilicity, this compound is expected to be soluble in a range of organic solvents. Its solubility is likely to be higher in moderately polar to nonpolar solvents that can engage in dipole-dipole and dispersion interactions.

Expected Qualitative Solubility:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to High | The ethyl ester can act as a hydrogen bond acceptor. |

| Aprotic Polar | Acetone, Ethyl Acetate, Dichloromethane | High | Good balance of polarity to interact with the ester and benzofuran groups. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | Aromatic rings can engage in π-π stacking interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | Primarily dispersion forces, may be less effective at solvating the polar ester group. |

Experimental Determination of Solubility: A Practical Guide

To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining equilibrium solubility.

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until saturation is reached. The concentration of the dissolved solute in the supernatant is then determined.

Sources

- 1. This compound | C12H12O3 | CID 7537531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-Acetylbenzofuran | 1646-26-0 [chemicalbook.com]

- 4. 2-Acetylbenzofuran (CAS 1646-26-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemeo.com [chemeo.com]

- 6. 2-Acetylbenzofuran [webbook.nist.gov]

An In-depth Technical Guide to the Discovery and History of Benzofuran-3-yl Acetic Acid Esters

This guide provides a comprehensive overview of the discovery, history, and synthesis of benzofuran-3-yl acetic acid esters, a class of compounds with significant implications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the foundational chemistry, key synthetic methodologies, and the scientific rationale that has driven the exploration of this important heterocyclic scaffold.

Introduction: The Benzofuran Core and Its Significance

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] The substitution pattern on the benzofuran ring system dictates its pharmacological profile, making the development of regioselective synthetic methods a critical area of research. Among the various derivatives, those bearing a functionalized side chain at the 3-position have garnered considerable interest. This guide focuses specifically on the discovery and history of benzofuran-3-yl acetic acid esters, tracing their origins from the early days of heterocyclic chemistry to their emergence as compounds of interest in various scientific domains.

Historical Perspective: A Dual Lineage

The story of benzofuran-3-yl acetic acid esters is intertwined with two significant streams of chemical and biological research: the structural elucidation and synthesis of the benzofuran nucleus itself, and the quest for synthetic analogues of the plant hormone auxin.

The Dawn of Benzofuran Chemistry

The journey into benzofuran chemistry began in the late 19th century. The parent compound, benzofuran (initially called coumarone), was first synthesized by Perkin in 1870 from coumarin.[2][4] This pioneering work laid the groundwork for exploring the reactivity and functionalization of this new heterocyclic system. Early synthetic methods were often harsh and lacked the selectivity of modern techniques. However, they were instrumental in establishing the fundamental chemical properties of benzofurans.

The Quest for Synthetic Auxins